Lipophilicity (XLogP3) Comparison: Target Compound Versus Des-hydroxy and Des-indanyl Analogs
The target compound exhibits a computed XLogP3 of 3.2, positioning it in a moderate lipophilicity range distinct from both the less lipophilic N-(4-hydroxyphenyl)acetamide (XLogP3 = 0.5) and the more lipophilic N-(2,3-dihydro-1H-inden-5-yl)acetamide (XLogP3 = 1.9) [1][2]. This represents a logP difference of +2.7 log units versus the simple 4-hydroxyphenylacetamide scaffold and +1.3 log units versus the unsubstituted indanyl acetamide, differences that predict significantly altered membrane permeability and non-specific protein binding profiles.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-(4-hydroxyphenyl)acetamide (acetaminophen): XLogP3 = 0.5; N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +2.7 versus acetaminophen; ΔXLogP3 = +1.3 versus N-(2,3-dihydro-1H-inden-5-yl)acetamide |
| Conditions | All values computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A >1 log unit difference in lipophilicity typically translates into a >10-fold difference in membrane partitioning, directly impacting cell-based assay performance and the feasibility of using simple analogs as negative controls.
- [1] PubChem. Computed Properties for CID 2763541. XLogP3 = 3.2 (PubChem release 2025.09.15). National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for CID 1983 (acetaminophen, XLogP3 = 0.5) and CID 122259 (N-(2,3-dihydro-1H-inden-5-yl)acetamide, XLogP3 = 1.9). National Center for Biotechnology Information. View Source
